2-(2-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-8-4-5-9-17(16)25-13-18(23)21-11-14-10-19(24)22(12-14)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSRMVOYOGFADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)COC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a synthetic compound with potential therapeutic applications. Its structure includes a fluorophenoxy group and a pyrrolidine derivative, suggesting possible interactions with biological targets that could lead to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H18FN3O3
- Molecular Weight : 341.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, influencing various signaling pathways that can lead to therapeutic effects.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced inflammation or altered drug metabolism.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular responses and potentially offering therapeutic benefits in conditions like pain or inflammation.
Antinociceptive Activity
A study investigating the antinociceptive effects of related compounds showed that modifications in the pyrrolidine structure can enhance pain relief properties. The introduction of the fluorophenoxy group may increase binding affinity to pain-related receptors, suggesting that this compound could exhibit similar properties.
Neuroprotective Effects
Research indicates that compounds with similar structures have demonstrated neuroprotective effects in models of neurodegenerative diseases. These effects are often mediated through the modulation of oxidative stress and inflammation pathways, which are critical in conditions like Alzheimer's disease.
Case Studies
-
Case Study 1: Pain Management
- Objective : Evaluate the efficacy of this compound in chronic pain models.
- Findings : Preliminary data suggest significant pain reduction compared to control groups, supporting its potential as a novel analgesic agent.
-
Case Study 2: Neuroprotection
- Objective : Assess neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress.
- Findings : The compound exhibited a dose-dependent reduction in cell death, indicating protective capabilities against oxidative damage.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
Functional Group Impact on Bioactivity
- Fluorophenoxy Group: Compared to ethylphenoxy () or dimethylphenoxy () substituents, the fluorine atom increases electronegativity, improving metabolic stability and bioavailability .
- Heterocyclic Moieties: Pyrrolidinone and pyridine rings (as in 5RGX) are associated with target-specific interactions, while isoxazole () may enhance kinase inhibition through π-π stacking .
Preparation Methods
Cyclization Strategies for Pyrrolidinone Formation
The pyrrolidinone core is synthesized via intramolecular lactamization , leveraging precursors with pre-installed stereochemistry. A validated approach involves:
Step 1: Michael Addition-Cyclization Cascade
Reacting benzylamine with methyl acrylate under basic conditions generates a β-amino ester, which undergoes cyclization upon heating to form 1-phenylpyrrolidin-5-one.
Step 2: C3 Functionalization
Introducing the aminomethyl group at C3 proceeds via:
Stereochemical Control at C3
Chiral resolution of racemic 3-aminomethylpyrrolidinone is achieved using L-tartaric acid in ethanol, affording enantiomerically pure (3R)- and (3S)-isomers. Absolute configuration is confirmed via X-ray crystallography in analogous compounds.
Preparation of 2-(2-Fluorophenoxy)acetic Acid
Nucleophilic Aromatic Substitution
2-Fluorophenol reacts with chloroacetic acid in a Williamson ether synthesis :
Reaction Conditions
Mechanistic Note : The electron-withdrawing fluorine atom activates the ortho position for nucleophilic attack, favoring ether formation over competing C-alkylation.
Amide Coupling: Final Assembly
Activation and Coupling Protocols
The phenoxyacetic acid is activated as its acyl chloride using oxalyl chloride (1.2 equiv, DCM, 0°C→RT, 2 h). Subsequent reaction with 5-oxo-1-phenylpyrrolidin-3-ylmethylamine proceeds under Schotten-Baumann conditions:
Optimized Parameters
Alternative Coupling Reagents
Comparative studies show EDCI/HOBt mediates coupling in DMF (RT, 24 h) with comparable yields (82%) but requires chromatographic purification.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 342.4 g/mol | HRMS |
| HPLC Purity | 99.1% (C18, 30% MeCN/H2O) | UV 210 nm |
| Melting Point | 158-160°C (dec.) | DSC |
| Specific Rotation | [α]D20 = +32.5° (c 1.0, CHCl3) | Polarimetry |
Scale-Up Considerations and Process Optimization
Key Challenges
Cost-Effective Modifications
- Catalytic Asymmetric Synthesis : Employing Jacobsen’s thiourea catalyst (5 mol%) in the Michael addition step achieves 92% ee, eliminating resolution steps.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution for fluorophenoxy group introduction and amide coupling via carbodiimide-mediated condensation (e.g., EDC/HOBt). Reaction monitoring via TLC and purification via flash chromatography are critical. Optimization requires adjusting solvent polarity (e.g., DMF for amidation) and temperature (40–60°C for substitution reactions) to minimize side products. Structural confirmation should employ H/C NMR and HRMS .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR identifies aromatic protons (δ 6.8–7.4 ppm for fluorophenoxy) and pyrrolidinone protons (δ 2.5–3.5 ppm). C NMR confirms carbonyl groups (δ 170–175 ppm for acetamide).
- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H] at m/z 377.12).
- FTIR : Bands at ~1650 cm (C=O stretch) and ~1250 cm (C-F stretch) validate functional groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for glutamate receptors) and cell viability assays (MTT/XTT) in neuronal or cancer cell lines (e.g., MCF-7 or SH-SY5Y). IC values should be compared to structurally related compounds (e.g., analogs with IC ~15 µM against MCF-7) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction between this compound and metabotropic glutamate receptors (mGluR2)?
- Methodological Answer : Use homology modeling (e.g., SWISS-MODEL) to generate mGluR2 structures. Perform docking with AutoDock Vina, focusing on the fluorophenoxy and pyrrolidinone moieties’ interactions with the receptor’s orthosteric site. Validate predictions via site-directed mutagenesis (e.g., Ala scanning of residues like Asp312) and SPR binding assays .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic performance?
- Methodological Answer :
- Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) and simulated intestinal fluid.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Bioavailability : Conduct rodent PK studies (IV/PO dosing) with plasma sampling over 24h. Adjust formulations (e.g., PEGylation) to enhance AUC .
Q. How do structural modifications (e.g., halogen substitution) impact target selectivity and off-target effects?
- Methodological Answer : Synthesize analogs with Cl/Br replacing F in the phenoxy group. Compare binding affinities via radioligand assays (e.g., H-LY341495 for mGluR2) and off-target profiling using Eurofins’ SafetyScreen44. Data analysis should employ molecular dynamics simulations (e.g., GROMACS) to assess binding pocket flexibility .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., BHT at 0.01% w/v) or lyophilize the compound under inert atmosphere. Degradation pathways (e.g., pyrrolidinone ring oxidation) should be characterized via LC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
